Home > Products > Screening Compounds P11466 > 1,3-Bis(1,3-thiazol-2-YL)urea
1,3-Bis(1,3-thiazol-2-YL)urea -

1,3-Bis(1,3-thiazol-2-YL)urea

Catalog Number: EVT-11606294
CAS Number:
Molecular Formula: C7H6N4OS2
Molecular Weight: 226.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Bis(1,3-thiazol-2-YL)urea is a compound that belongs to the class of ureas, which are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features thiazole rings, which are five-membered heterocycles containing sulfur and nitrogen. The thiazole moiety is known for its significant biological activities and is often utilized in medicinal chemistry for drug development. The compound is synthesized through various methods and has been the subject of research due to its potential therapeutic applications.

Source

The information regarding 1,3-bis(1,3-thiazol-2-YL)urea can be derived from various scientific literature and patents that focus on heterocyclic compounds and their biological implications. Notably, the thiazole derivatives have been extensively studied for their pharmacological properties, including anti-cancer activities and antimicrobial effects .

Classification

1,3-Bis(1,3-thiazol-2-YL)urea is classified as a heterocyclic organic compound. It falls under the category of thiazole-based ureas, which are recognized for their diverse biological activities. This classification highlights its significance in medicinal chemistry and potential applications in drug design.

Synthesis Analysis

Methods

The synthesis of 1,3-bis(1,3-thiazol-2-YL)urea can be achieved through several methods involving the reaction of thiazole derivatives with urea or its analogs. One common approach is the condensation reaction between thiazole-2-carboxylic acids and urea under specific conditions to yield the target compound.

Technical Details

The synthesis typically involves the following steps:

  1. Preparation of Thiazole Derivatives: Thiazoles can be synthesized from appropriate precursors such as thiourea and α-halo ketones.
  2. Condensation Reaction: The thiazole derivative is then reacted with urea in an acidic or basic medium to facilitate the formation of 1,3-bis(1,3-thiazol-2-YL)urea.
  3. Purification: The resultant product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Molecular Structure Analysis

Structure

The molecular structure of 1,3-bis(1,3-thiazol-2-YL)urea consists of two thiazole rings connected to a central urea group. The structural formula can be represented as follows:

C7H6N4S2O\text{C}_{7}\text{H}_{6}\text{N}_{4}\text{S}_{2}\text{O}

Data

  • Molecular Weight: Approximately 206.31 g/mol
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and dimethylformamide.
Chemical Reactions Analysis

Reactions

1,3-Bis(1,3-thiazol-2-YL)urea can undergo various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the thiazole rings can participate in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form corresponding thiazole carboxylic acids.
  • Oxidation/Reduction: The compound can also be subjected to oxidation or reduction reactions depending on the functional groups present.

Technical Details

Common reagents used in these reactions include:

  • Nucleophiles: Amines or thiols for substitution reactions.
  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride for reduction reactions.
Mechanism of Action

The mechanism of action for 1,3-bis(1,3-thiazol-2-YL)urea involves its interaction with biological targets within cells. Its thiazole rings may interact with enzymes or receptors involved in various metabolic pathways:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  2. Binding Affinity: Its structure allows it to bind effectively to target proteins, thereby modulating their activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose upon prolonged exposure to moisture or heat.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling.

Relevant analytical techniques used to characterize these properties include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Applications

1,3-Bis(1,3-thiazol-2-YL)urea has several scientific uses:

  • Anticancer Research: It has shown promise as a lead compound in developing anti-cancer agents due to its ability to inhibit tumor growth .
  • Antimicrobial Activity: Studies indicate that thiazole derivatives exhibit antibacterial properties against various pathogens .
  • Pharmaceutical Development: The compound serves as a scaffold for synthesizing new drugs targeting specific diseases.
Introduction to Thiazole-Based Urea Derivatives in Medicinal Chemistry

Historical Development of Bis-Thiazolyl Urea Compounds

The structural evolution of 1,3-bis(1,3-thiazol-2-yl)urea originates from early investigations into urea-based bioactive molecules. Suramin (1922), a polysulfonated naphthyl urea derivative, marked the first clinical application of urea-containing drugs, demonstrating antitrypanosomal activity and inspiring research into N-arylurea scaffolds [7]. The deliberate incorporation of thiazole—a five-membered heterocycle renowned for metabolic stability and hydrogen-bonding capacity—emerged as a strategic advancement in the mid-20th century. Thiazole's intrinsic physicochemical properties, including moderate lipophilicity, aromaticity, and capacity for π-stacking interactions, positioned it as an ideal pharmacophoric element for drug design [5] [10].

Early synthetic routes to bis-thiazolyl ureas relied on classical condensation methods, such as reactions between 2-aminothiazoles and phosgene equivalents (e.g., triphosgene) or isocyanates. These methods often faced limitations in regioselectivity and yield, particularly for unsymmetrical derivatives [6] [8]. The 1990s witnessed intensified exploration of thiazole-urea hybrids, driven by discoveries of their kinase inhibitory potential. A pivotal development occurred with the elucidation of the bis-thiazolyl urea scaffold's ability to engage kinase ATP-binding sites through bidentate hydrogen bonding, mimicking adenine interactions [7] [9]. This mechanistic insight spurred systematic structure-activity relationship (SAR) studies, optimizing substituents on the thiazole rings (e.g., electron-withdrawing groups at C4/C5 positions) to enhance potency and selectivity. Patent activity, exemplified by WO2003070727A1 (2003), underscored growing industrial interest in thiazolyl ureas for oncology, specifically targeting receptor tyrosine kinases like VEGFR-2 [9].

Table 1: Key Milestones in Bis-Thiazolyl Urea Research

Time PeriodDevelopment FocusKey AdvancesSignificance
1920s-1950sFoundational Urea ChemistrySuramin as first urea-based drug; Exploration of arylurea bioactivityEstablished urea as a privileged scaffold in medicinal chemistry [7]
1960s-1980sThiazole Heterocycle IntegrationSynthetic methods for thiazole-urea hybrids; Early biological screeningRecognized thiazole's metabolic stability and hydrogen-bonding potential [5] [10]
1990s-2000sKinase Inhibition & Rational DesignSAR studies for kinase inhibition; Patent filings (e.g., WO2003070727A1)Exploited urea-thiazole pharmacophore for ATP-mimicry in kinases [7] [9]
2010s-PresentDiversification & Target ExpansionHybrid molecules (e.g., quinazoline-thiazole ureas); Computational optimizationBroadened applications to antimicrobials, antivirals, multi-target agents [4] [6]

Significance of the Thiazole-Urea-Thiazole Pharmacophore in Drug Discovery

The 1,3-bis(thiazolyl)urea scaffold embodies a strategically engineered pharmacophore with multifaceted advantages for drug-target interactions. Its core urea linkage (-NH-C(=O)-NH-) provides a rigid, planar conformation capable of forming three critical hydrogen bonds: the carbonyl oxygen acts as a strong hydrogen bond acceptor, while the two N-H groups serve as donors. This motif effectively mimics the hydrogen-bonding pattern of adenine in kinase ATP-binding pockets, enabling competitive inhibition [1] [7]. Computational studies confirm that the urea's rotational barrier contributes to conformational pre-organization, reducing entropy penalties upon binding [1] [4].

The flanking thiazole rings significantly augment the scaffold's drug-like properties. Their electron-deficient π-systems facilitate charge-transfer interactions and π-stacking with aromatic residues (e.g., Phe, Tyr) in target proteins [5] [10]. Furthermore, thiazoles enhance metabolic stability compared to phenyl rings, resisting cytochrome P450-mediated oxidation due to decreased electron density and potential coordination with heme iron via the thiazolic nitrogen [5]. Substituents at the thiazole C4 and C5 positions allow precise tuning of electronic and steric properties. Electron-withdrawing groups (e.g., Cl, NO₂) at C4 lower the LUMO energy, strengthening π-stacking and hydrogen-bond acceptor capacity of the ring nitrogen, while alkyl groups at C5 modulate lipophilicity and membrane permeability [4] [9].

Table 2: Electronic and Steric Effects of Thiazole Ring Substituents

Substituent PositionElectronic EffectSteric EffectBiological Consequence
C4 (Electron-deficient)↓ LUMO energy; ↑ π-acidityMinimalEnhanced π-stacking with protein aromatics; Improved kinase inhibition [4] [9]
C5 (Alkyl)Minimal electronic impact↑ HydrophobicityModulated cell permeability; Altered binding pocket occupancy [5] [10]
C2' (Symmetry break)VariableSignificant steric controlEnables asymmetric target engagement; Selective inhibition profiles [6] [8]

This pharmacophore's versatility is evidenced in diverse therapeutic applications. In oncology, bis-thiazolyl ureas inhibit angiogenic kinases (VEGFR-2, PDGFR) by occupying the hydrophobic back pocket and anchoring to hinge region residues [4] [9]. In antimicrobial research, derivatives disrupt DNA gyrase or topoisomerase IV via interfacial inhibition, leveraging the urea's hydrogen bonding with key aspartate/arginine residues [6] [10]. Recent work also indicates potential in antiviral agents, where the scaffold interferes with viral polymerase nucleotide binding sites [8].

Scope of Current Research on 1,3-Bis(heterocyclic)urea Scaffolds

Contemporary research on 1,3-bis(1,3-thiazol-2-yl)urea prioritizes molecular hybridization, computational optimization, and synthetic methodology. Molecular hybridization merges the bis-thiazolyl urea core with complementary pharmacophores to create multi-target ligands or enhance target affinity. Notable examples include:

  • Quinazoline-Benzothiazole Hybrids: Conjugation of 6-nitroquinazoline to the bis-thiazolyl urea via a thiadiazole linker yielded compounds (e.g., 8c) with dual inhibition of VEGFR-2 and topoisomerase, demonstrating nanomolar potency against MCF7 breast cancer cells [4].
  • Benzothiazole-Urea Conjugates: Fusion of benzothiazole with the thiazolyl urea core (e.g., NCTU-Alan-2026) enhanced FGF1 binding affinity, exploiting synergistic π-stacking and hydrogen-bonding networks [7] [8].
  • Triazole-Linked Derivatives: Click chemistry-derived 1,2,3-triazole spacers between thiazolyl urea units improve aqueous solubility and enable interactions with catalytic zinc ions in metalloenzymes [2] [6].

Computational approaches are indispensable for rational design. Density Functional Theory (DFT) calculations predict frontier molecular orbital energies (HOMO/LUMO), guiding electronic property optimization [4]. Fukui reactivity descriptors identify nucleophilic/electrophilic sites for targeted electrophile substitution. Molecular dynamics simulations (>100 ns) reveal stable binding poses in kinase ATP pockets, with key interactions quantified by MM-PBSA/GBSA methods [4] [7]. These simulations demonstrate that 4-chloro substitution on thiazole rings strengthens hydrophobic enclosure in the VEGFR-2 binding cleft, reducing binding energy by ~2.3 kcal/mol [4].

Synthetic innovation focuses on safety and efficiency. Traditional phosgene/isocyanate routes are being supplanted by:

  • CO₂ Utilization: Catalytic carboxylation of 2-aminothiazoles with CO₂ and amines, using CeO₂ or ionic liquid catalysts, offers a sustainable urea formation pathway [1].
  • Desulfurative Cyclization: Copper-catalyzed reactions between thioureas and α-haloketones provide regioselective access to unsymmetrical bis-thiazolyl ureas [6] [10].
  • Microwave-Assisted Synthesis: Accelerating condensation reactions between carbamoyl chlorides and aminothiazoles, reducing reaction times from hours to minutes and improving yields by 15–30% [8].

Current challenges include managing the scaffold's planar rigidity to optimize solubility and overcoming P-glycoprotein-mediated efflux. Research also explores prodrug strategies, such as nitro-group reduction (e.g., tarloxotinib-inspired activation) within hypoxic tumor microenvironments [4].

Properties

Product Name

1,3-Bis(1,3-thiazol-2-YL)urea

IUPAC Name

1,3-bis(1,3-thiazol-2-yl)urea

Molecular Formula

C7H6N4OS2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C7H6N4OS2/c12-5(10-6-8-1-3-13-6)11-7-9-2-4-14-7/h1-4H,(H2,8,9,10,11,12)

InChI Key

GUKZDIUCKXLTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)NC2=NC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.